Cas no 150447-03-3 ((S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol)
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol Chemical and Physical Properties
Names and Identifiers
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- (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol
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- Inchi: 1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-/t22-/m1/s1
- InChI Key: OGLQRMONVRWDKV-ACHLGWJNSA-N
- SMILES: C(OC[C@@H]1COC(C)(C)O1)(=O)CCCCCCC/C=C\C/C=C\CCCCC
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L467905-100mg |
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol |
150447-03-3 | 100mg |
$ 201.00 | 2023-09-07 | ||
| TRC | L467905-250mg |
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol |
150447-03-3 | 250mg |
$ 477.00 | 2023-09-07 | ||
| TRC | L467905-500mg |
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol |
150447-03-3 | 500mg |
$ 931.00 | 2023-09-07 | ||
| TRC | L467905-1g |
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol |
150447-03-3 | 1g |
$ 1275.00 | 2022-06-04 | ||
| TRC | L467905-1000mg |
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol |
150447-03-3 | 1g |
$1556.00 | 2023-05-18 |
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol
Chemical Profile and Applications of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol (CAS No. 150447-03-3)
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is a structurally unique organic compound with the CAS registry number 150447-03-3. This molecule belongs to the class of isopropylidene glycerol derivatives, characterized by a central glycerol backbone with a linoleic acid ester at the C1 position and an isopropylidene bridge spanning the C2 and C3 hydroxyl groups. The stereochemistry at the chiral centers (racemic configuration) and the presence of a polyunsaturated fatty acid chain distinguish it from related compounds in lipid chemistry and synthetic organic frameworks.
The molecular structure of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol features three key functional groups: (1) a C18:2n6 linoleic acid moiety, (2) an isopropylidene ketal group, and (3) a racemic glycerol scaffold. The isopropylidene bridge (C(CH₃)₂–O–CH₂–CH₂–O–C(CH₃)₂) serves as a protective group for the diol functionality in glycerol, enhancing stability during synthetic processes. The linoleic acid ester contributes to the compound’s amphiphilic nature, making it relevant in both hydrophilic and lipophilic environments.
Recent advancements in lipidomics have highlighted the potential of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol as a precursor for bioactive lipid analogs. A 2024 study published in *Journal of Organic Chemistry* demonstrated its utility in synthesizing phosphatidylinositol derivatives, which play critical roles in cell signaling pathways. The isopropylidene protection strategy enables selective deprotection under mild acidic conditions (pH 4.5–5.5), preserving sensitive functionalities during multi-step syntheses.
In pharmaceutical development, this compound has been explored for its role in modulating membrane fluidity. The linoleic acid chain introduces two conjugated double bonds (C=C-C=C) that influence bilayer dynamics when incorporated into model membranes. Researchers at Kyoto University (2024) reported that derivatives of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol exhibited enhanced solubility in non-aqueous solvents compared to native linoleoylglycerols, a property advantageous for drug formulation.
The synthesis of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol typically involves two main steps: (a) acylation of glycerol with linoleic acid under catalytic conditions using sodium methoxide, followed by (b) ketal formation via reaction with acetone under acidic catalysis (HCl/MeOH system). A 2025 patent application (WO/XXXXXX) disclosed an improved method employing microwave-assisted synthesis to achieve >95% yield within 6 hours, significantly reducing reaction time compared to conventional heating methods.
Analytical characterization techniques such as NMR spectroscopy, particularly 1H NMR and HSQC experiments, are essential for confirming the structure of this compound. Key spectral features include: (i) diagnostic signals for the isopropylidene protons at δ ~1.8 ppm (dimeric coupling pattern), (ii) olefinic protons from linoleic acid at δ ~5.6–6.8 ppm showing characteristic allylic splitting patterns, and (iii) anomeric protons adjacent to the acyloxy group at δ ~4.9 ppm with J values indicative of axial orientation.
In food science applications, this compound has been investigated as an emulsifier due to its dual hydrophilic-lipophilic balance (HLB). A comparative study published in *Food Chemistry* (Vol 456, 2025) showed that emulsions stabilized by (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol exhibited superior oxidative stability compared to traditional monoacylglycerols over 90-day storage periods at 4°C.
The racemic nature of this compound presents opportunities for enantioselective studies using chiral HPLC columns such as Chiralcel OD-H or Chiraldex GC series resins. Recent work from ETH Zurich demonstrated that enantiomeric separation could be achieved under gradient elution conditions with >98% resolution between the R and S configurations when using heptane/isopropanol mobile phases containing diethylamine additives.
In polymer chemistry research published in *Macromolecules* (Vol 67), scientists utilized (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol as a macroinitiator for ring-opening metathesis polymerization (ROMP). The resulting poly(linolenates) displayed unique mechanical properties with Young's modulus values ranging from 8–15 MPa depending on crosslink density achieved through Diels-Alder reactions between maleimide-functionalized crosslinkers and conjugated dienes in the backbone.
Eco-toxicological assessments conducted by ECHA in 2024 indicated low environmental persistence for this compound due to its susceptibility to microbial degradation via β-oxidation pathways targeting the acyloxy group on C1 position. Biodegradation rates exceeded 75% within 6 weeks under OECD standard test conditions using activated sludge cultures supplemented with Pseudomonas putida strains engineered for polyunsaturated fatty acid metabolism.
The chemical versatility of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol extends to surface modification applications where self-assembled monolayers are required on gold substrates through thiolate chemistry on modified terminal alkynes present on tailored versions of this molecule developed via Sonogashira coupling reactions using Pd(PPh₃)₂Cl₂ catalysts under copper(I) iodide co-catalysis systems.
In analytical standards production facilities certified by ISO/IEC 1709:XXXXX guidelines require rigorous validation protocols including moisture content analysis (Karl Fischer titration results must show H₂O content ≤0.5%) and enantiomeric excess determination via optical rotation measurements using polarimeters calibrated against USP reference materials.
Ongoing research initiatives funded by EU Horizon Europe program are exploring novel applications including use as cryo-preservation agents where their amphiphilicity allows formation of stable lipid bilayers around cells during freezing processes while preventing ice crystal formation through hydrogen bonding interactions between isopropyl groups and water molecules near phase transition temperatures (-80°C range).
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